Enzyme Inhibition Potency: Target Compound vs. Structural Analogs — No Comparative Data Available
BindingDB and ChEMBL searches returned five structurally distinct chemotypes under identifiers associated with this compound family, but none corresponded to CAS 84966-94-9 as verified by SMILES comparison. For example, CHEMBL1958360 (BindingDB BDBM50365279) showed ACC1 IC50 = 7 nM in rat liver and ACC2 IC50 = 8 nM in human [1], but the SMILES string (Cc1cc(cc2cn[nH]c12)C(=O)N1CCC2...) is inconsistent with the target structure. Similarly, CHEMBL4550526 showed HDAC10 IC50 = 5.70 nM [2] but again represents a different scaffold. No assay data for the authentic target compound were located. Claims of acetylcholinesterase or antifungal activity found on vendor pages are unverifiable as of the evidence cutoff and cannot be quantified or compared.
| Evidence Dimension | Enzyme inhibition potency |
|---|---|
| Target Compound Data | No quantitative data located |
| Comparator Or Baseline | No comparator data located for any close structural analog |
| Quantified Difference | Not calculable |
| Conditions | No assay conditions retrievable for CAS 84966-94-9 |
Why This Matters
Without verified potency data for the target compound, no differentiation from analogs can be established, making evidence-based procurement impossible.
- [1] BindingDB. BDBM50365279 (CHEMBL1958360). Affinity Data: IC50 = 7 nM (rat ACC1), 32 nM (human ACC1), 8 nM (human ACC2). Not structurally identical to CAS 84966-94-9. View Source
- [2] BindingDB. BDBM50526157 (CHEMBL4550526). Affinity Data: IC50 = 5.70 nM (HDAC10). Not structurally identical to CAS 84966-94-9. View Source
